molecular formula C15H22O3 B13679389 Methyl 3,5-diisopropyl-4-methoxybenzoate

Methyl 3,5-diisopropyl-4-methoxybenzoate

Cat. No.: B13679389
M. Wt: 250.33 g/mol
InChI Key: QEAHZPQAOUAEGW-UHFFFAOYSA-N
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Description

Methyl 3,5-diisopropyl-4-methoxybenzoate is an organic compound with the molecular formula C15H22O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and isopropyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isopropyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-diisopropyl-4-methoxybenzaldehyde, while reduction may produce 3,5-diisopropyl-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethoxybenzoate
  • Methyl 3,5-diisopropylbenzoate
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 3,5-diisopropyl-4-methoxybenzoate is unique due to the combination of methoxy and isopropyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 4-methoxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C15H22O3/c1-9(2)12-7-11(15(16)18-6)8-13(10(3)4)14(12)17-5/h7-10H,1-6H3

InChI Key

QEAHZPQAOUAEGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC)C(C)C)C(=O)OC

Origin of Product

United States

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